molecular formula C15H15NO2 B13425269 N-(2,4-Dimethylphenyl)anthranilic Acid CAS No. 27210-58-8

N-(2,4-Dimethylphenyl)anthranilic Acid

Cat. No.: B13425269
CAS No.: 27210-58-8
M. Wt: 241.28 g/mol
InChI Key: VJVKYSGOJRLVPJ-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)anthranilic Acid is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. As a derivative of the anthranilic acid class, it shares a structural foundation with well-known non-steroidal anti-inflammatory drugs (NSAIDs) such as Mefenamic Acid (N-(2,3-dimethylphenyl)anthranilic acid) . This class of compounds is characterized by its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process . Consequently, this compound serves as a valuable scaffold for the design and synthesis of novel anti-inflammatory and analgesic agents. Researchers utilize it to explore structure-activity relationships, aiming to develop new therapeutic candidates with enhanced efficacy and reduced side effects, such as gastrointestinal toxicity . Beyond inflammation studies, anthranilic acid derivatives are also investigated for their potential antibacterial and anti-biofilm properties, making them tools for microbiological research . Furthermore, studies on related compounds have indicated potential pro-apoptotic activity in certain cancer cell lines, suggesting its utility in oncological research . This product is provided for chemical and biological research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27210-58-8

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-(2,4-dimethylanilino)benzoic acid

InChI

InChI=1S/C15H15NO2/c1-10-7-8-13(11(2)9-10)16-14-6-4-3-5-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18)

InChI Key

VJVKYSGOJRLVPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=CC=CC=C2C(=O)O)C

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR Spectral Analysis and Chemical Shift Assignment

Specific ¹H NMR spectral data, including chemical shift assignments, coupling constants, and signal multiplicities for N-(2,4-Dimethylphenyl)anthranilic acid, were not found in the search results.

¹³C NMR Spectral Analysis

A detailed ¹³C NMR spectral analysis with chemical shift assignments for the carbon atoms of this compound is not available in the provided search results.

Infrared (IR) and Mass Spectrometry for Molecular Identification and Functional Group Analysis

Specific IR absorption frequencies corresponding to the functional groups (such as N-H, C=O, O-H, and aromatic C-H stretches) and mass spectrometry data (including molecular ion peak and fragmentation patterns) for this compound could not be located.

Single Crystal X-ray Diffraction Analysis

Elucidation of Molecular Conformation and Geometry

There are no available single-crystal X-ray diffraction studies for this compound in the search results. Therefore, detailed information on its molecular conformation, including bond lengths, bond angles, and torsion angles, cannot be provided.

Investigation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

Without crystal structure data, an analysis of the crystal packing, intermolecular interactions such as hydrogen bonding, or a Hirshfeld surface analysis for this compound is not possible.

Polymorphism and Crystal Form Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical attribute in materials science and pharmaceutical development, as different polymorphs can exhibit varying physical properties. However, dedicated research into the polymorphism and specific crystal forms of this compound has not been reported in the reviewed scientific literature. Consequently, there is no available data on distinct polymorphs, their crystallographic parameters (such as unit cell dimensions, space group, and atomic coordinates), or the conditions under which different forms might be produced. Such studies would require experimental techniques like single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) to identify and characterize different crystalline structures.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of elements within a compound, serving as a crucial check for purity and confirming the empirical formula. For this compound, with the molecular formula C₁₅H₁₅NO₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.

The molecular formula indicates that each molecule contains 15 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms. Based on this, the theoretical elemental percentages are derived. While this provides a precise theoretical fingerprint for the compound, it is important to note that specific experimental findings from elemental analyses of synthesized batches of this compound are not detailed in the available literature. Such experimental data would typically be presented alongside the theoretical values to verify the successful synthesis and purity of the compound.

Below is a table detailing the theoretical elemental composition of this compound.

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Percentage (%)
CarbonC12.01115180.16574.66
HydrogenH1.0081515.1206.27
NitrogenN14.007114.0075.81
OxygenO15.999231.99813.26
Total 241.290 100.00

Structure Activity Relationship Sar Investigations

General Principles of N-Aryl Anthranilic Acid Structure-Activity Relationships

N-aryl anthranilic acids are structurally analogous to salicylic (B10762653) acid, with the hydroxyl group being replaced by an N-aryl moiety, making them nitrogen isosteres. pharmacy180.com This core structure, consisting of an anthranilic acid (2-aminobenzoic acid) linked to an aryl ring via a secondary amine, is fundamental to their anti-inflammatory activity. nih.gov The SAR of this class reveals that the specific arrangement and substitution on both the anthranilic acid and the N-aryl ring are critical determinants of their potency and efficacy as COX inhibitors. gpatindia.comnih.gov

Impact of Substitution Patterns on the Anthranilic Acid Ring

Investigations into the SAR of fenamates have consistently shown that the anthranilic acid ring is highly sensitive to substitution. The placement of additional substituents on this carboxylated phenyl ring generally leads to a reduction or loss of anti-inflammatory activity. pharmacy180.comsciepub.comsciepub.com The unsubstituted nature of the anthranilic acid portion of the molecule appears to be optimal for its interaction with the target enzyme.

Furthermore, the position of the carboxylic acid group is crucial. For a compound to be active, the carboxyl function must be positioned at the C-2 position (ortho to the amino group). Analogs where the carboxyl group is moved to the C-3 (meta) or C-4 (para) positions are found to be inactive. pharmacy180.com

RingSubstitution PatternImpact on ActivityReference
Anthranilic Acid RingAdditional Substituents (any position)Generally reduces or abolishes activity pharmacy180.comsciepub.com
Anthranilic Acid RingCarboxylic Acid at C-3 or C-4Inactive pharmacy180.com

Influence of Substituents on the N-Aryl Ring (e.g., Position, Nature, and Multi-substitution Effects)

In contrast to the anthranilic acid ring, substitutions on the N-aryl ring are not only tolerated but are often essential for high potency. The position, nature, and number of these substituents can have varied and sometimes conflicting effects on activity, depending on the specific assay used for evaluation. pharmacy180.comsciepub.com

For monosubstituted N-aryl rings, a general order of activity has been observed in the ultraviolet erythema assay, with substitution at the 3' (meta) position being the most favorable, followed by 2' (ortho) and then 4' (para). pharmacy180.comsciepub.comsciepub.com For instance, Flufenamic acid, which has a trifluoromethyl group at the 3' position, is a particularly potent compound. pharmacy180.com However, in other assays, such as the rat paw edema test, a different order of potency has been noted, with 2'-chloro derivatives being more active than their 3'-chloro counterparts. pharmacy180.comsciepub.com

Disubstitution on the N-aryl ring can lead to highly effective compounds. Mefenamic acid, which features methyl groups at the 2' and 3' positions, is a well-known example where this substitution pattern proves to be highly effective. pharmacy180.comsciepub.com Similarly, Meclofenamic acid, with chloro groups at the 2' and 6' positions and a methyl group at the 3' position, is one of the most potent agents in this class. nih.gov These substitutions play a crucial role in forcing the N-aryl ring out of the plane of the anthranilic acid ring, a conformational feature critical for activity. gpatindia.com

CompoundN-Aryl Ring Substituent(s)General PotencyReference
Flufenamic Acid3'-CF₃High pharmacy180.comsciepub.com
Mefenamic Acid2',3'-di-CH₃High pharmacy180.comsciepub.com
Meclofenamic Acid2',6'-di-Cl, 3'-CH₃Very High nih.gov

Conformational and Stereochemical Effects on Biological Activity (e.g., Non-coplanarity of Rings)

The three-dimensional conformation of N-aryl anthranilic acids is a key factor governing their biological activity. These molecules are conformationally flexible, particularly concerning the rotation around the C-N bond that bridges the two aromatic rings. wikipedia.orgrsc.org Studies have demonstrated that a non-coplanar arrangement between the anthranilic acid ring and the N-aryl ring is essential for potent anti-inflammatory activity. gpatindia.com

This twisting of the molecular structure is largely dictated by the steric hindrance introduced by substituents on the N-aryl ring, especially at the ortho (2' and 6') positions. gpatindia.com The resulting non-coplanar conformation is believed to facilitate a more effective binding to the active site of COX enzymes. gpatindia.com While a complete rotation of the phenyl ring involves a relatively small energy barrier, the maxima in this energy profile occur when the rings approach either a coplanar or a perpendicular orientation, primarily due to steric repulsion and electronic effects. rsc.org The molecule's ability to exist in various low-energy, non-planar conformations is a hallmark of this class of drugs. researchgate.netnih.gov

Role of Key Functional Groups for Activity (e.g., N-H Moiety, Carboxylic Acid Function)

Specific functional groups within the N-aryl anthranilic acid scaffold are indispensable for their biological function.

The N-H moiety , which forms the bridge between the two aromatic systems, is essential for activity. Replacement of this secondary amine with other linkers such as an oxygen atom (-O-), a methylene (B1212753) group (-CH₂-), sulfur (-S-), sulfonyl (-SO₂-), or methylation/acetylation of the nitrogen (-N-CH₃, -N-COCH₃) leads to a significant reduction or complete loss of anti-inflammatory activity. pharmacy180.com This suggests that the hydrogen atom on the nitrogen may be involved in a critical hydrogen bonding interaction within the enzyme's active site. nih.gov

The carboxylic acid function (-COOH) is another critical pharmacophore. Its acidic nature is vital for binding and activity. pharmacy180.com While its replacement generally diminishes potency, certain acidic bioisosteres, such as a tetrazole ring, have been shown to retain anti-inflammatory activity, indicating that a functional group capable of acting as a proton donor or engaging in similar ionic interactions is required at this position. pharmacy180.com

Mechanistic Studies of Molecular Targets and Pathways

Investigation of Enzyme Inhibition Mechanisms (e.g., Cyclooxygenase Isoforms COX-1 and COX-2)

N-(2,4-Dimethylphenyl)anthranilic acid belongs to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), which primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (B1171923) and other prostanoids that mediate pain and inflammation. nih.govlecturio.com While both isoforms are targeted by traditional NSAIDs, COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal lining, whereas COX-2 is an inducible enzyme that is upregulated at sites of inflammation. researchgate.netnih.gov

The inhibitory mechanism of fenamates, including related compounds like mefenamic acid and meclofenamic acid, involves reversible, competitive binding to the cyclooxygenase active site. nih.govuniklinik-duesseldorf.de Structural studies have revealed that these inhibitors bind within the cyclooxygenase channel of the enzyme. nih.gov Crystallography of human COX-2 in complex with various fenamic acids shows the inhibitor binding in an inverted orientation. nih.gov In this conformation, the carboxylate group of the anthranilic acid moiety forms crucial interactions with key amino acid residues at the apex of the channel, namely Tyrosine-385 (Tyr-385) and Serine-530 (Ser-530). nih.govuniklinik-duesseldorf.de Another important interaction involves Arginine-120 (Arg-120) at the mouth of the channel. uniklinik-duesseldorf.de

Some NSAIDs, particularly selective COX-2 inhibitors, exhibit a time-dependent inhibition mechanism. researchgate.net This process is often described as a two-step model where an initial, rapidly reversible enzyme-inhibitor complex is formed, followed by a slower conformational change that results in a more tightly bound, slowly reversible complex. researchgate.net For fenamates like flufenamic acid, mefenamic acid, and tolfenamic acid, studies have demonstrated rapid binding to COX-2, along with the ability to quench tyrosyl radicals and reduce higher oxidation states of the enzyme's heme group. nih.gov This activity is dependent on the cellular peroxide tone, which suggests a complex regulatory mechanism for their inhibitory action. nih.gov

The selectivity of N-aryl anthranilic acids for COX-1 versus COX-2 can vary significantly based on their specific chemical structures. While mefenamic acid shows little preference, other derivatives have been synthesized that demonstrate higher selectivity for COX-2. researchgate.netresearchgate.net This selectivity is often attributed to subtle differences in the active sites of the two isoforms, particularly the presence of a side pocket in COX-2 that can accommodate bulkier inhibitor structures. nih.govresearchgate.net

Inhibitory Activity of Selected Fenamates against COX Isoforms
CompoundTarget EnzymeInhibition Data (IC50)Selectivity Profile
Mefenamic AcidCOX-1 / COX-2Variable depending on assay conditionsNon-selective to moderately COX-2 selective nih.govresearchgate.net
Meclofenamic AcidCOX-1 / COX-2Potent inhibitorGenerally non-selective researchgate.net
Flufenamic AcidCOX-1 / COX-2Potent inhibitorSubstrate-selective inhibitor of COX-2 nih.gov
Tolfenamic AcidCOX-1 / COX-2Potent inhibitorSubstrate-selective inhibitor of COX-2 nih.gov

Exploration of Cellular Pathways and Molecular Networks Affected by N-Aryl Anthranilic Acids

The biological effects of N-aryl anthranilic acids extend beyond the direct inhibition of cyclooxygenase enzymes. By blocking the production of prostaglandins, these compounds modulate a wide array of downstream cellular pathways and molecular networks involved in inflammation, cell proliferation, and apoptosis. The reduction in prostaglandins, for instance, impacts inflammatory signaling cascades that are crucial in conditions like arthritis.

Recent proteomic approaches have aimed to map the broader network of molecular interactions for NSAIDs within the cell. A technique known as small molecule interactome mapping by photoaffinity labeling (SIM-PAL) has been used to identify a large network of proteins that interact with NSAIDs. researchgate.net This research revealed that NSAIDs, as a class, interact with over 1000 proteins, many of which are parts of larger complexes. researchgate.net These interactions include known targets involved in inflammation, such as components of the NF-κB signaling pathway, as well as novel interactions with protein complexes like AP-2 and the proteasome. researchgate.net Such findings suggest that the cellular effects of N-aryl anthranilic acids may be mediated by a complex polypharmacology that involves multiple protein targets and pathways, rather than just COX inhibition alone.

The concept of network medicine relies on understanding these complex interaction networks to elucidate the mechanisms of drug action and disease. nih.gov By mapping the connections between drug targets and other cellular components, researchers can better understand how compounds like N-aryl anthranilic acids influence cellular function. For example, the modulation of pathways related to cell growth and apoptosis has led to investigations of fenamates in the context of cancer, where COX-2 is often overexpressed. nih.gov

Receptor Binding Site Characterization through Affinity Labeling and Computational Approaches (e.g., 3-alpha-hydroxysteroid dehydrogenase binding site)

To fully understand the mechanism of action of this compound and related compounds, it is essential to characterize their binding sites on target proteins. This has been achieved through a combination of experimental techniques like affinity labeling and modern computational methods.

Affinity Labeling is a powerful technique used to identify and map the binding site of a ligand on its target protein. nih.govnih.gov This method involves chemically modifying the ligand to include a reactive group, creating an "affinity label." This modified ligand first binds reversibly to the target's active site and then forms an irreversible covalent bond with a nearby amino acid residue, effectively "labeling" the binding pocket. nih.gov

A notable example involves the characterization of the NSAID binding site on 3-alpha-hydroxysteroid dehydrogenase (3α-HSD), an enzyme that is potently inhibited by fenamates. nih.govresearchgate.net Researchers synthesized derivatives of mefenamic acid containing a bromoacetoxy affinity labeling moiety. These compounds were shown to inactivate 3α-HSD in a time- and concentration-dependent manner by forming a covalent bond within the NSAID binding site. Protection against this inactivation by competing ligands like indomethacin (B1671933) confirmed that the labeling occurred at the specific NSAID binding pocket, providing direct experimental evidence for the location of the binding site. nih.gov

Computational Approaches , such as molecular docking and virtual screening, have become indispensable tools for predicting and analyzing the interaction between small molecules and their protein targets. frontiersin.org These methods use computer algorithms to model the binding of a ligand into the three-dimensional structure of a receptor's active site, calculating a binding energy that indicates the stability of the complex. frontiersin.orgnih.gov

For N-aryl anthranilic acids, computational studies have been used to investigate their binding to various targets. Molecular docking of meclofenamic acid derivatives into the active sites of COX-1 and COX-2 helped elucidate the structural basis for their selective inhibition, suggesting that interactions with Tyr-355 were critical for COX-2 selectivity. researchgate.net Similarly, docking studies have been employed to understand the binding of fenamates to 3α-HSD. These models help visualize how the inhibitor fits into the steroid-binding pocket and identifies key hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex, complementing the data obtained from affinity labeling. researchgate.net

Modulation of Ryanodine (B192298) Receptors (for relevant anthranilic diamide (B1670390) structures)

While N-aryl anthranilic acids like fenamates are known for their COX-inhibitory activity, a structurally related class of compounds known as anthranilic diamides targets a completely different molecular pathway. These compounds are potent modulators of ryanodine receptors (RyRs), which are large ion channels responsible for regulating the release of calcium from intracellular stores, a critical process in muscle contraction and neuronal signaling. researchgate.netrupress.org

The mechanism of action for anthranilic diamides has been elucidated through high-resolution cryo-electron microscopy (cryo-EM). nih.gov These studies show that diamides like chlorantraniliprole (B1668704) bind to a specific site on the RyR, located in the pseudo-voltage-sensor domain (pVSD) of the channel. rupress.org This binding site is distinct from where the native activator, calcium, binds. researchgate.net

Advanced Research Directions and Future Perspectives

Rational Design and Synthesis of Novel N-(2,4-Dimethylphenyl)anthranilic Acid Analogues with Tuned Pharmacological Profiles

The rational design of new analogues of this compound is a key area of research, aimed at creating compounds with improved pharmacological properties. This approach relies heavily on understanding the structure-activity relationships (SAR) of the fenamate class of molecules. sciepub.comnih.gov The core principle is that specific structural modifications can lead to predictable changes in biological activity.

Key structural features of the N-arylanthranilic acid scaffold are considered essential for activity. The acidic carboxyl group and the secondary amine (-NH-) bridge are critical. sciepub.com Modifications to these groups, such as replacing the -NH- with oxygen (O), sulfur (S), or other functionalities, typically result in a significant reduction in activity. sciepub.com Similarly, the position of the carboxylic acid is crucial, with anthranilic acid (ortho-amino) derivatives being active, while meta and para-aminobenzoic acid analogues are not. sciepub.com

Research has shown that substitutions on the N-aryl ring significantly influence the compound's potency and selectivity. For instance, in di-substituted derivatives where both substituents are the same, the 2',3'-disubstitution pattern is often the most effective, as seen in mefenamic acid. sciepub.com The introduction of different functional groups can modulate the anti-inflammatory and analgesic properties. Carborane analogues of mefenamic acid have been synthesized to increase the size and hydrophobicity of the dimethyl-substituted phenyl ring, with the goal of improving selectivity for cyclooxygenase (COX) isoforms and thereby reducing side effects. acs.org

The design process often involves creating hybrid molecules that combine the fenamate scaffold with other pharmacologically active moieties. This strategy aims to develop compounds with dual or multiple modes of action. For example, derivatives have been synthesized by linking mefenamic acid with different amino drugs via an amide group to explore new therapeutic potentials. researchgate.net

Structural ModificationRationale / GoalObserved Pharmacological EffectReference Compound
Substitution on the N-aryl ring (e.g., 2',3'-dimethyl)Enhance anti-inflammatory activityAppears to be the most effective for di-substituted derivatives of the same group. sciepub.comMefenamic Acid
Replacement of N-aryl ring with carboraneImprove COX-isoform selectivity and reduce side effects by increasing size and hydrophobicity. acs.orgResulting analogues were tested for COX-isoform selective inhibitory potential. acs.orgMefenamic Acid
Replacement of -NH- bridge with O, CH₂, S, SO₂Investigate the importance of the secondary amine for biological activity.Significantly reduces anti-inflammatory activity. sciepub.comN-arylanthranilic acids
Replacement of carboxylic acid with isosteric tetrazoleDetermine the effect of replacing the acidic functional group on activity.Little to no effect on activity. sciepub.comN-arylanthranilic acids
Formation of amide linkage with other amino drugsCreate hybrid molecules with potentially new or enhanced pharmacological profiles. researchgate.netNew derivatives were designed and synthesized for further study. researchgate.netMefenamic Acid

Integration of Green Chemistry Protocols and Sustainable Synthetic Methodologies

The synthesis of this compound and its analogues traditionally relies on methods like the Ullmann condensation, which often require harsh reaction conditions, such as high temperatures and the use of high-boiling polar solvents. researchgate.netwikipedia.org In recent years, there has been a significant push to integrate the principles of green chemistry into these synthetic processes to reduce their environmental impact. cmu.edunovartis.com

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. cmu.edu For the synthesis of N-arylanthranilic acids, this involves developing methodologies that are more energy-efficient, use safer solvents, employ reusable catalysts, and minimize waste. mdpi.comjddhs.com

Key advancements in this area include:

Microwave-Assisted Synthesis : This technique uses microwave irradiation to dramatically reduce reaction times and improve yields compared to conventional heating methods. mdpi.comresearchgate.net It is considered an energy-efficient and environmentally sustainable approach. mdpi.com

Ultrasound Irradiation : Sonication has been used to improve the synthesis of N-phenylanthranilic acid derivatives, allowing the reaction to be conducted in water, a benign solvent, with significantly shorter reaction times. researchgate.net

Use of Greener Solvents : Research has focused on replacing traditional solvents like DMF and nitrobenzene (B124822) with more environmentally friendly alternatives, such as ionic liquids or even water. researchgate.netcolab.ws Ionic liquids have been shown to be effective media for copper-catalyzed Ullmann-type coupling reactions without the need for additional ligands or additives. colab.ws

Development of Novel Catalysts : Efforts are being made to develop more efficient and recyclable catalysts. This includes the use of nanocrystalline copper oxide nanoparticles and other heterogeneous catalysts that can be easily recovered and reused, overcoming limitations associated with traditional copper catalysts. researchgate.netmdpi.com

Ligand-Free Conditions : To simplify processes and reduce costs, ligand-free Ullmann-type coupling reactions have been developed, which are more economical and environmentally friendly. nih.gov

MethodologyTraditional ApproachGreen/Sustainable AlternativeKey Advantages of Alternative
Heating Conventional heating, often for extended periods (e.g., >5 hours). researchgate.netresearchgate.netMicrowave irradiation (e.g., minutes). researchgate.netReduced reaction time, energy efficiency, higher yields. mdpi.comresearchgate.net
Solvent High-boiling polar organic solvents (e.g., DMF, N-methylpyrrolidone). wikipedia.orgWater, Ionic Liquids. researchgate.netcolab.wsReduced toxicity and environmental impact, potential for catalyst recycling. novartis.comcolab.ws
Catalyst Stoichiometric amounts of copper powder or copper salts. wikipedia.orgCatalytic amounts of copper, recyclable nanocatalysts (e.g., CuO-NPs). mdpi.comHigher efficiency, reduced metal waste, catalyst reusability. researchgate.netmdpi.com
Energy Source Thermal energy (oil baths, heating mantles).Ultrasound irradiation. researchgate.netEnhanced mass transport, shorter reaction times, can enable use of water as a solvent. researchgate.net

Application of Chemoinformatics and Artificial Intelligence in Compound Discovery and Optimization

Chemoinformatics and artificial intelligence (AI) are revolutionizing the field of drug discovery by accelerating the process of identifying and optimizing new drug candidates. mdpi.com These computational tools are increasingly being applied to the discovery of novel anti-inflammatory agents, including analogues of this compound.

Machine learning (ML) algorithms, a subset of AI, can be trained on large datasets of chemical structures and their corresponding biological activities. mdpi.comnih.gov Once trained, these models can predict the properties of new, untested compounds, screen vast virtual libraries for potential hits, and suggest structural modifications to optimize desired characteristics. mdpi.comacs.org

Applications in the context of this compound and related compounds include:

Virtual Screening : AI-powered tools can analyze the three-dimensional structures of target proteins (like COX enzymes) and predict how potential drug molecules will interact with them. This allows researchers to screen millions of virtual compounds and prioritize a smaller, more promising set for laboratory synthesis and testing. mdpi.com

Predictive Modeling : ML models can be developed to predict the anti-inflammatory potential of small molecules. For example, the AISMPred computational method was designed to classify molecules as anti-inflammatory or non-anti-inflammatory based on their molecular descriptors, achieving high accuracy. nih.gov Such models can efficiently screen compounds and guide the design of new analogues.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models use statistical methods to establish a correlation between the chemical structure of a compound and its biological activity. These models are a cornerstone of chemoinformatics and are used to guide the rational design of analogues with enhanced potency. acs.org

De Novo Drug Design : Advanced AI techniques, such as deep learning and generative models, can design entirely new molecules from scratch that are predicted to have high activity against a specific biological target. mdpi.comfrontiersin.org These methods can explore a vast chemical space to identify novel scaffolds that may not have been conceived through traditional medicinal chemistry approaches.

AI/Chemoinformatics ApplicationDescriptionPotential Impact on this compound Research
Machine Learning (ML) Predictive Models Algorithms (e.g., Random Forest, Support Vector Machines) trained on known anti-inflammatory molecules to classify new compounds. nih.govRapidly screen virtual libraries of analogues to identify candidates with a high probability of being active anti-inflammatory agents. nih.gov
Virtual Screening / Molecular Docking Computational simulation of the binding between a small molecule and a target protein's active site to predict binding affinity. mdpi.comacs.orgIdentify analogues with potentially higher affinity and selectivity for specific targets like COX-1 or COX-2. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Statistical models that relate variations in the chemical structure of compounds to changes in their biological activity. acs.orgGuide the rational modification of the N-aryl and anthranilic acid rings to optimize potency and other pharmacological properties.
Deep Learning / Generative Models Neural networks that can learn complex patterns from data and generate novel chemical structures optimized for specific properties. mdpi.comfrontiersin.orgDesign entirely new fenamate-like scaffolds with potentially superior efficacy or novel mechanisms of action.

Development of Targeted Delivery Systems Based on Structural Modifications for Specific Molecular Interactions

A significant challenge with many non-steroidal anti-inflammatory drugs (NSAIDs), including fenamates, is their poor water solubility and potential for off-target effects. researchgate.netnih.gov To overcome these limitations, researchers are developing targeted delivery systems and prodrug strategies that involve structural modification of the parent compound. The goal is to improve solubility, enhance bioavailability, and deliver the active drug to a specific site of action, thereby increasing efficacy and reducing systemic exposure. nih.govnih.gov

One of the most common approaches is the design of prodrugs . A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical processes. nih.govnih.gov For this compound and its analogues, the carboxylic acid group is a prime site for modification.

Key strategies include:

Esterification : Converting the carboxylic acid to an ester can increase the lipophilicity of the drug, which may enhance its absorption. These ester prodrugs are then hydrolyzed by esterase enzymes in the body to release the active parent acid. nih.gov

Amide Linkages : Creating amide prodrugs can also be a viable strategy to modify the physicochemical properties of the parent drug. nih.gov

Glycosylation : Attaching a sugar moiety (glycosylation) to the drug can significantly increase its water solubility. This approach has been explored for other NSAIDs to improve their formulation characteristics. unina.it

Polymer Conjugation : Linking the drug to a polymer, such as polyethylene (B3416737) glycol (PEG), can improve solubility and alter the pharmacokinetic profile, potentially leading to a longer duration of action. nih.gov

Beyond prodrugs, structural modifications can be used to create conjugates that target specific tissues or cells. For example, a drug could be linked to a molecule that is specifically recognized and taken up by inflamed tissues, concentrating the therapeutic effect where it is needed most. Nanoparticle-based delivery systems also represent a promising future direction, where the drug is encapsulated within or attached to a nanoparticle carrier designed for targeted release. unina.it

Delivery StrategyStructural ModificationMechanism of ActionPrimary Goal
Ester Prodrug Conversion of the carboxylic acid group to an ester.In vivo enzymatic hydrolysis by esterases releases the active parent drug. nih.govImprove membrane permeability and oral absorption. nih.gov
Glycosylated Prodrug Attachment of a sugar (e.g., galactose) moiety to the parent drug. unina.itCleavage of the glycosidic bond in vivo to release the active drug.Enhance water solubility and potentially target specific tissues. unina.it
Polymer-Drug Conjugate Covalent linkage to a biocompatible polymer like polyethylene glycol (PEG). nih.govSlow release of the drug from the polymer backbone or altered pharmacokinetics of the conjugate.Improve solubility, increase circulation half-life, and reduce toxicity. nih.gov
Nanoparticle Formulation Encapsulation within or conjugation to a nanoparticle carrier system.Targeted delivery to inflamed tissues via passive (EPR effect) or active targeting.Increase local drug concentration at the site of inflammation and minimize systemic exposure.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(2,4-Dimethylphenyl)anthranilic Acid and its derivatives?

  • Methodological Answer : The synthesis typically involves regioselective coupling reactions. For example, copper-catalyzed amination of 2-chlorobenzoic acids with substituted anilines (e.g., 2,4-dimethylaniline) under mild conditions yields N-aryl anthranilic acids in high yields (up to 99%) . Alternative methods include iron-catalyzed ortho-C–H amination using directing groups like 8-quinolinylamide . Solvent systems (e.g., aqueous medium with phase transfer catalysts) and temperature control are critical for optimizing purity and yield .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Use spectroscopic techniques:

  • NMR : Analyze aromatic proton environments (e.g., δ 6.5–8.0 ppm for benzoic acid protons and δ 2.0–2.5 ppm for methyl groups) .
  • Mass Spectrometry : Confirm molecular weight (241.29 g/mol) via ESI-MS .
  • IR : Identify carboxylate (C=O stretch ~1680 cm⁻¹) and amine (N–H bend ~1550 cm⁻¹) functional groups .

Q. What experimental approaches are used to determine the acid-base properties of this compound?

  • Methodological Answer : Conduct potentiometric titrations in binary solvents (e.g., dioxane-water mixtures) to measure dissociation constants (pKa). For example, 4,5-dimethoxy derivatives exhibit dibasic behavior with pKa₁ ≈ 3.5–4.0 (carboxylic acid) and pKa₂ ≈ 8.0–9.0 (aromatic amine) . Solvent polarity significantly impacts protonation equilibria .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound derivatives?

  • Methodological Answer :

  • In vitro assays : Use human tumor cell lines (e.g., NCI-60 panel) to assess antiproliferative activity via GI₅₀ values (nanomolar to micromolar ranges) .
  • In vivo models : Test compounds in hollow fiber assays or xenografts (e.g., experimental autoimmune encephalomyelitis) to evaluate anti-inflammatory or anticancer efficacy .
  • Mechanistic studies : Apply COMPARE analysis to correlate activity profiles with known biochemical pathways (e.g., IDO inhibition for anti-inflammatory effects) .

Q. How does solvent choice influence the reactivity of this compound in synthetic applications?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilic amination by stabilizing intermediates in copper-catalyzed reactions . Conversely, aqueous-phase syntheses with phase transfer catalysts (e.g., sodium oleate) improve yield for hydrophilic derivatives . Solvent effects on regioselectivity can be probed via DFT calculations .

Q. What catalytic strategies optimize regioselective functionalization of the anthranilic acid scaffold?

  • Methodological Answer :

  • Iron catalysis : Use Cp*RhCl₂ or Fe/diphosphine systems with directing groups (e.g., 8-quinolinylamide) for ortho-C–H amination .
  • Copper catalysis : Employ CuI/1,10-phenanthroline to couple sterically hindered anilines (e.g., 2,6-dimethylaniline) with chlorobenzoic acids .
  • Ligand design : Bulky diphosphine ligands (e.g., dppe) suppress undesired para-substitution .

Q. What analytical techniques are suitable for detecting trace amounts of this compound in environmental samples?

  • Methodological Answer :

  • LC-MS/MS : Achieve detection limits <1 ppb by monitoring transitions like m/z 241 → 194 (benzoate fragment) .
  • Solid-phase extraction (SPE) : Preconcentrate samples using C18 cartridges prior to analysis .
  • LogD determination : Calculate partition coefficients (e.g., LogD ~2.5) to predict environmental persistence .

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